N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide;hydrochloride, which accurately reflects its structural composition and salt form. This nomenclature system provides a standardized method for identifying the compound across international scientific databases and regulatory frameworks. The compound has been assigned the Chemical Abstracts Service registry number 1173100-38-3, which serves as its unique identifier in chemical databases worldwide.
The International Union of Pure and Applied Chemistry name systematically describes the compound's structure by identifying the piperidine-4-carboxamide core with the morpholine-containing ethyl substituent attached to the amide nitrogen. The semicolon notation followed by "hydrochloride" indicates that this is the hydrochloride salt form of the parent compound. Alternative nomenclature variations found in chemical databases include N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide hydrochloride, which represents equivalent structural descriptions using different systematic naming conventions.
The parent compound, without the hydrochloride salt, is designated as N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide and carries the Chemical Abstracts Service registry number 429637-00-3 with PubChem Compound Identifier 5157518. This parent-salt relationship is fundamental to understanding the compound's chemical identity and its various forms in chemical databases and commercial suppliers.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₂H₂₄ClN₃O₂, with a computed molecular weight of 277.79 grams per mole. This molecular composition reflects the integration of the morpholine ring (C₄H₉NO), the piperidine ring (C₅H₁₁N), an ethyl linkage (C₂H₄), an amide functional group (CONH), and the hydrochloride salt component (HCl).
The structural analysis reveals specific computational properties that define the compound's three-dimensional characteristics. The compound contains three hydrogen bond donor sites and four hydrogen bond acceptor sites, with four rotatable bonds contributing to its conformational flexibility. The exact mass has been calculated as 277.1557047 Daltons, with an identical monoisotopic mass, indicating the precision of its molecular weight determination.
| Property | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₁₂H₂₄ClN₃O₂ | PubChem 2.2 |
| Molecular Weight | 277.79 g/mol | PubChem 2.2 |
| Hydrogen Bond Donors | 3 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 4 | Cactvs 3.4.8.18 |
| Rotatable Bonds | 4 | Cactvs 3.4.8.18 |
| Exact Mass | 277.1557047 Da | PubChem 2.2 |
The parent compound, N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide, has the molecular formula C₁₂H₂₃N₃O₂ with a molecular weight of 241.33 grams per mole. The difference in molecular weight between the parent compound and its hydrochloride salt (36.46 grams per mole) corresponds precisely to the addition of one hydrogen chloride molecule, confirming the 1:1 stoichiometric relationship between the organic base and the hydrochloride counterion.
Structural Relationship to Morpholine-Piperidine Hybrid Scaffolds
This compound exemplifies the strategic combination of morpholine and piperidine scaffolds, two privileged structures that occupy prominent positions in medicinal chemistry due to their distinct physicochemical and biological properties. The morpholine ring contributes a balanced lipophilic-hydrophilic profile with a reduced pKa value and chairlike flexible conformation, while the piperidine ring provides additional structural diversity and potential for selective biological interactions.
Morpholine represents one of the most valuable scaffolds for central nervous system drug discovery, thanks to its well-balanced lipophilic-hydrophilic profile and reduced pKa value similar to blood pH, which enhances solubility and brain permeability. The heterocycle's oxygen atom can form hydrogen bonds while the relatively electron-deficient ring can establish hydrophobic interactions. The flexible conformation resulting from equilibrium between chairlike and skew-boat topologies provides optimal features for scaffold directing, positioning appendages in appropriate spatial arrangements.
Piperidine derivatives demonstrate remarkable pharmacological significance, particularly in neurodegenerative disease research, where they exhibit arrays of pharmacological properties including neuroprotective activities. The piperidine nucleus serves as a promising scaffold for drug development, with natural and synthetic piperidine derivatives showing activity against various biological targets. The combination of morpholine and piperidine scaffolds in hybrid structures represents a strategic approach to drug design that leverages the complementary properties of both heterocycles.
The structural architecture of this compound positions it within a broader class of morpholine-piperidine hybrid molecules that have demonstrated significant biological activities across multiple therapeutic areas. Research has shown that morpholine derivatives containing piperidine substituents can exhibit enhanced potency through molecular interactions, improved pharmacokinetic profiles, and selective enzyme inhibition against various receptors. The ethyl linker between the morpholine and piperidine components provides conformational flexibility while maintaining appropriate spatial relationships between the two heterocyclic systems.
Contemporary medicinal chemistry research emphasizes the importance of such hybrid scaffolds in achieving improved drug-like properties, including enhanced metabolic stability, optimized clearance profiles, and reduced cytochrome P450 3A4 liability. The morpholine-piperidine combination found in this compound represents a sophisticated approach to molecular design that capitalizes on the established pharmacological advantages of both constituent heterocycles while potentially mitigating individual limitations through synergistic structural integration.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2.ClH/c16-12(11-1-3-13-4-2-11)14-5-6-15-7-9-17-10-8-15;/h11,13H,1-10H2,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAAVRRTLNQRQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCCN2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
Activation of the Carboxylic Acid Group:
The carboxylic acid moiety on the piperidine ring is activated to facilitate amide bond formation. Common activating reagents include thionyl chloride (SOCl₂), carbodiimides (e.g., EDC, DCC), or acid chlorides generated in situ. For example, thionyl chloride converts the carboxylic acid to an acid chloride intermediate, which is more reactive toward nucleophilic attack by amines.Coupling with 2-(morpholin-4-yl)ethylamine:
The activated carboxylic acid intermediate is reacted with 2-(morpholin-4-yl)ethylamine to form the amide linkage. This step is typically conducted under mild conditions to avoid side reactions.Formation of Hydrochloride Salt:
The free base amide is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing compound stability and solubility.
This approach aligns with standard amide synthesis protocols in medicinal chemistry and is supported by the general synthesis description provided by VulcanChem.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Carboxylic Acid Activation | Thionyl chloride (SOCl₂) or carbodiimides | SOCl₂ used under ice cooling, then room temperature; carbodiimides used in presence of base like triethylamine |
| Amide Coupling | 2-(morpholin-4-yl)ethylamine, base (e.g., triethylamine) | Reaction in aprotic solvents (e.g., dichloromethane, DMF) at room temperature or slightly elevated temperatures |
| Salt Formation | Hydrochloric acid (HCl) | Typically in ether or alcohol solvents to precipitate hydrochloride salt |
This methodology is consistent with the general amide synthesis paradigm and the information from VulcanChem.
Related Synthetic Routes and Analogous Compound Preparations
While direct detailed protocols for this compound are sparse, analogous compounds such as Ethyl 4-(morpholin-4-yl)piperidine-1-carboxylate have well-documented synthetic routes that shed light on potential preparation strategies.
Example: Preparation of Ethyl 4-(morpholin-4-yl)piperidine-1-carboxylate
- Starting Materials: Piperidine derivatives and morpholine.
- Key Reagents: Ethyl chloroformate for esterification; bases such as triethylamine or cesium carbonate to facilitate reaction.
- Conditions: Reactions carried out in solvents like DMF or toluene at temperatures ranging from 80°C to 150°C.
- Purification: Silica gel column chromatography using ethyl acetate/hexane gradients.
This synthesis involves nucleophilic substitution and esterification reactions, which may be adapted or serve as a precedent for the amide formation in the target compound.
Summary Table of Preparation Method Parameters
| Parameter | Typical Range / Reagents | Comments |
|---|---|---|
| Activation reagent | Thionyl chloride (SOCl₂), carbodiimides (EDC, DCC) | SOCl₂ preferred for acid chloride formation |
| Solvent | Dichloromethane (CH₂Cl₂), DMF, NMP | Aprotic solvents favor coupling |
| Base | Triethylamine (Et₃N), cesium carbonate (Cs₂CO₃) | Neutralizes HCl formed, drives reaction forward |
| Temperature | 0°C (ice bath) to room temperature (20–25°C) | Activation often at low temp; coupling at RT |
| Reaction time | 30 minutes to several hours | Depends on reagent and scale |
| Purification | Silica gel chromatography | Ethyl acetate/hexane solvent system |
| Salt formation | HCl in ether or alcohol | Produces hydrochloride salt |
Research Findings and Analytical Characterization
Nuclear Magnetic Resonance (NMR):
NMR spectroscopy (¹H and ¹³C) is essential to confirm the formation of the amide bond and verify the integrity of morpholine and piperidine rings. Chemical shifts characteristic of amide protons and carbons are monitored.Mass Spectrometry (MS):
High-resolution mass spectrometry confirms molecular weight and purity.Melting Point and Stability:
Hydrochloride salt formation improves compound stability and solubility, crucial for downstream applications.Purity Assessment: Chromatographic techniques (HPLC, TLC) are used to ensure product purity above 95%.
Chemical Reactions Analysis
Hydrolysis
The amide group undergoes hydrolysis under strong acidic or basic conditions, yielding piperidine-4-carboxylic acid and 2-morpholin-4-ylethanamine .
-
Acidic conditions : HCl, elevated temperature (60–80°C).
-
Basic conditions : NaOH, room temperature.
Morpholine Reactivity
The morpholine ring may participate in alkylation or acylation reactions, though such transformations are less common due to steric hindrance from the ethyl linker .
Analytical Techniques
Chemical Transformations
Research Findings
Scientific Research Applications
Cancer Treatment
N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride has been investigated for its potential in treating various cancers. Studies indicate that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation by targeting specific signaling pathways:
- Mechanism of Action : The compound may inhibit protein kinases involved in cancer cell survival, particularly the PI3K-Akt pathway, which is crucial for cell growth and metabolism. This pathway is often dysregulated in cancers, making it a target for therapeutic intervention .
Neurological Disorders
Research suggests that morpholine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders:
- Neuroprotective Effects : Compounds like this compound may exhibit neuroprotective properties by modulating glutamate receptors or reducing oxidative stress in neuronal cells .
Antimicrobial Activity
Emerging studies have indicated that similar piperidine derivatives possess antimicrobial properties:
- Inhibition of Pathogens : The compound's structural features may enhance its ability to disrupt bacterial membranes or inhibit bacterial enzyme activity, thus showing promise as an antimicrobial agent .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Modifications and Substituent Effects
The compound’s piperidine-carboxamide core is shared among several analogs, but substituent variations critically influence physicochemical and biological properties. Key comparisons include:
Key Observations:
- Morpholinyl vs.
- Core Modifications: Thiopyrimidinone analogs (e.g., compounds 6c–f) exhibit antimicrobial activity, suggesting that the carboxamide group in the target compound may be replaced with heterocyclic cores for tailored bioactivity .
Physicochemical and Commercial Considerations
- Solubility and Stability : Morpholine’s oxygen atom may improve aqueous solubility compared to piperidine or pyridine analogs .
- Commercial Availability : Fluorophenyl-ethyl analogs (e.g., sc-355078) are marketed at $197/250 mg, indicating a demand for piperidine-carboxamide derivatives in research .
Biological Activity
N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride, a compound with potential therapeutic applications, has garnered attention in pharmacological research due to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a piperidine ring and a morpholine moiety. This configuration is crucial for its interaction with biological targets. The molecular formula is CHClNO, and it exhibits a molecular weight of 273.75 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 273.75 g/mol |
| Solubility | Soluble in water |
| pH | 5.0 - 7.0 |
Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in cellular signaling pathways. The compound has shown promise in modulating the activity of protein kinases, particularly those associated with cancer progression and other diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has been reported to inhibit the proliferation of breast cancer cells by targeting the PI3K-Akt signaling pathway .
Table 2: In Vitro Activity Against Cancer Cell Lines
Case Study 1: Breast Cancer Treatment
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Lung Cancer Xenografts
In vivo studies using A549 lung cancer xenografts in nude mice demonstrated that administration of the compound significantly reduced tumor growth compared to control groups. The observed reduction in tumor size was associated with decreased angiogenesis and increased apoptotic activity within the tumor tissue .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests favorable absorption characteristics, with moderate bioavailability noted in preliminary studies. Toxicity assessments indicate a low incidence of adverse effects at therapeutic doses, although further studies are required to fully elucidate its safety profile .
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | ~45% |
| Half-Life | 6 hours |
| Clearance | 15 mL/min/kg |
Q & A
Basic: What are the standard synthetic routes for N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride, and how is purity validated?
Methodological Answer:
The synthesis typically involves a multi-step process:
Coupling Reaction : Piperidine-4-carboxylic acid is reacted with N-[2-(morpholin-4-yl)ethyl]amine using carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous dichloromethane .
Salt Formation : The free base is treated with HCl in an ether solvent to precipitate the hydrochloride salt.
Purification : Recrystallization from ethanol/water mixtures or preparative HPLC ensures >95% purity.
Validation :
- Structural Confirmation : NMR (¹H/¹³C) confirms the morpholine and piperidine moieties and carboxamide linkage .
- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula .
- HPLC : Reverse-phase chromatography with UV detection at 254 nm confirms purity .
Basic: How does the hydrochloride salt form enhance the compound’s utility in pharmacological studies?
Methodological Answer:
The hydrochloride salt improves:
- Solubility : Enhanced aqueous solubility (e.g., in PBS or saline) for in vitro assays (cell cultures, enzyme inhibition) .
- Stability : Reduced hygroscopicity compared to the free base, ensuring consistent storage conditions (e.g., -20°C, desiccated) .
- Bioavailability : Facilitates in vivo pharmacokinetic studies by improving dissolution rates in physiological media .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
Conflicting bioactivity data may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1), receptor expression levels, or assay buffers (pH, ionic strength). Validate protocols using a reference compound (e.g., known serotonin/dopamine reuptake inhibitors) .
- Structural Analog Interference : Impurities or residual solvents (e.g., DMSO) in batches can modulate activity. Perform LC-MS to rule out contaminants .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding poses with homologous targets (e.g., monoamine transporters vs. GPCRs) .
Advanced: What strategies optimize the compound’s synthesis for higher yields and scalability?
Methodological Answer:
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in neuropharmacology?
Methodological Answer:
Target Screening :
- Radioligand Binding Assays : Use ³H-labeled ligands for serotonin (5-HT₃) or dopamine (D₂) receptors .
- Calcium Flux Assays : Monitor intracellular Ca²⁺ changes in transfected HEK cells using FLIPR Tetra .
Downstream Signaling :
- Western Blotting : Quantify phosphorylation of CREB or ERK1/2 to map signaling pathways .
- siRNA Knockdown : Silence candidate receptors (e.g., 5-HT₃A) to confirm target specificity .
Behavioral Studies :
- Rodent Models : Test locomotor activity (open-field test) or anxiety (elevated plus maze) with dose-response curves .
Basic: What analytical techniques are critical for characterizing the compound’s stability under varying storage conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (T₅% weight loss) under nitrogen atmosphere .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- X-ray Powder Diffraction (XRPD) : Detect polymorphic transitions that may alter solubility .
Advanced: How do structural modifications (e.g., replacing morpholine with piperazine) impact the compound’s pharmacokinetic profile?
Methodological Answer:
- Lipophilicity : Calculate logP (e.g., using ChemDraw) to predict blood-brain barrier penetration. Morpholine derivatives typically show lower logP than piperazine analogs .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Morpholine rings resist CYP450 oxidation better than piperazines .
- Plasma Protein Binding : Use equilibrium dialysis to compare free fraction (% unbound) across analogs .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
- Spill Management : Neutralize with sodium bicarbonate, collect in sealed containers, and dispose via hazardous waste protocols .
Advanced: How can researchers address low reproducibility in in vivo efficacy studies using this compound?
Methodological Answer:
- Dose Formulation : Use PEG-400 or Captisol® to ensure consistent solubility across batches .
- Pharmacokinetic Monitoring : Collect plasma at multiple timepoints to confirm target exposure (AUC, Cₘₐₓ) .
- Strain-Specific Effects : Compare results in Sprague-Dawley vs. Wistar rats to rule out genetic variability .
Advanced: What computational tools predict the compound’s ADMET properties for lead optimization?
Methodological Answer:
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate absorption, CYP inhibition, and hERG liability .
- Molecular Dynamics (MD) : Simulate binding stability (e.g., GROMACS) with serotonin transporter homology models .
- Toxicophore Mapping : Use DEREK or LAZAR to flag structural alerts (e.g., reactive morpholine metabolites) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
